molecular formula C26H28N6O5S B2920840 N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide CAS No. 901736-57-0

N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide

Cat. No. B2920840
CAS RN: 901736-57-0
M. Wt: 536.61
InChI Key: NXCUJRKWRIKXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C26H28N6O5S and its molecular weight is 536.61. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its antioxidant properties , which are crucial in the prevention of oxidative stress-related diseases. Oxidative stress is an imbalance between free radicals and antioxidants in your body, which can lead to cell and tissue damage. This compound’s ability to scavenge free radicals makes it a candidate for further research in developing treatments for conditions caused by oxidative stress .

Antibacterial Applications

The antibacterial activity of this compound is significant due to the increasing resistance to existing antibiotics. It has been tested against various bacterial strains, showing promise as a new class of antibacterial agents. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of potential uses in combating bacterial infections .

Anticancer Potential

Compounds with a structure similar to N-CYCLOHEXYL-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-METHYLACETAMIDE have shown antiproliferative effects against cancer cell lines. This indicates that the compound could be used in the development of new anticancer drugs, particularly in targeting breast cancer cells as demonstrated in some studies .

Molecular Docking Studies

Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This compound’s structure has been used in molecular modelling to understand its interaction with various biological targets, which is essential in drug design and discovery .

Sigma-2 Receptor Agonist Research

Sigma-2 receptors are implicated in the proliferation of cancer cells and are a target for cancer therapy. Derivatives of this compound have been evaluated for their role as sigma-2 receptor agonists, which could lead to new therapeutic approaches for treating tumors .

RNA Sequencing Techniques

In the field of molecular biology, this compound has been employed in sequencing techniques for identifying pseudouridylate residues in RNA. This application is important for understanding RNA modifications and their implications in various biological processes .

properties

IUPAC Name

N-cyclohexyl-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O5S/c1-30(17-7-5-4-6-8-17)23(33)15-38-26-27-20-14-22(37-3)21(36-2)13-19(20)25-28-24(29-31(25)26)16-9-11-18(12-10-16)32(34)35/h9-14,17H,4-8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCUJRKWRIKXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide

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